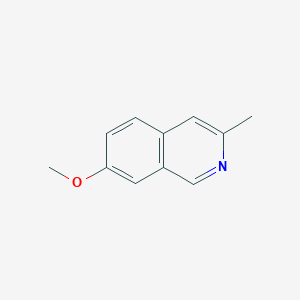
Acide Phtalyl-DL-glutamique
Vue d'ensemble
Description
2-Phthalimidoglutaric acid , also known as 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioic acid , is a chemical compound with the molecular formula C13H11NO6 . It is a derivative of phthalic acid and glutaric acid. The compound contains both a phthalimide group and a glutaramic acid moiety .
Synthesis Analysis
The synthesis of 2-Phthalimidoglutaric acid involves the reaction of dimethylamine hydrochloride and 2-cyanoguanine under heating conditions. This process yields the desired compound .
Molecular Structure Analysis
The molecular structure of 2-Phthalimidoglutaric acid consists of a pentanedioic acid backbone with a phthalimide group attached. The compound’s chemical formula is C13H11NO6 .
Chemical Reactions Analysis
2-Phthalimidoglutaric acid can undergo hydrolysis, resulting in the formation of 2-phthalimidoglutaric acid. The reaction involves breaking the amide bond, leading to the release of glutaramic acid and phthalimide .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Évasion immunitaire et virulence chez les agents pathogènes bactériens
L'Acide Phtalyl-DL-glutamique est structurellement lié à l'acide poly-γ-DL-glutamique (PGA), qui joue un rôle crucial dans l'évasion immunitaire et la virulence de certaines espèces bactériennes comme Staphylococcus epidermidis. Le PGA aide ces bactéries à résister aux mécanismes de défense de l'hôte, tels que les peptides antimicrobiens et la phagocytose des neutrophiles, ce qui en fait une cible potentielle pour de nouvelles stratégies thérapeutiques .
Systèmes de délivrance de médicaments
Les propriétés biodégradables et biocompatibles des dérivés du PGA font de l'this compound un candidat prometteur pour les applications de délivrance de médicaments. Sa capacité à former des nanoparticules peut être utilisée pour transporter des médicaments vers des sites spécifiques dans l'organisme, améliorant l'efficacité et réduisant les effets secondaires des agents thérapeutiques .
Formation de biofilms et résistance aux antibiotiques
Lié au PGA, l'this compound peut contribuer à l'étude de la formation de biofilms, un facteur déterminant majeur de la pathogénicité et de la résistance aux antibiotiques chez les bactéries. Comprendre son rôle pourrait conduire au développement de stratégies pour perturber les biofilms et lutter contre les souches bactériennes résistantes .
Recherche et synthèse de biopolymères
L'this compound sert de composé modèle dans la synthèse et l'étude des biopolymères. Ses propriétés peuvent être analysées pour optimiser les conditions de production des biopolymères, qui ont des applications allant des bioplastiques au génie tissulaire .
Analyse de la structure chimique et des propriétés
En tant que composé doté d'une structure unique, l'this compound est utilisé en recherche chimique pour comprendre la relation entre la structure et les propriétés. Ces connaissances peuvent être appliquées à la conception de nouveaux matériaux dotés de caractéristiques souhaitées .
Analyse des métabolites et métabolisme des médicaments
Dans l'industrie pharmaceutique, l'this compound est étudié en tant que métabolite de certains médicaments. L'analyse de sa formation et de sa dégradation peut fournir des informations sur le métabolisme des médicaments et la conception de médicaments présentant des profils pharmacocinétiques améliorés .
Recherche sur les acides nucléiques
Bien que ne soit pas directement lié à l'this compound, ses analogues structurels et dérivés pourraient potentiellement influencer le domaine de la recherche sur les acides nucléiques. Cela inclut des applications dans le diagnostic des maladies, la recherche scientifique et diverses applications en aval telles que les méthodes de PCR et de séquençage .
Mécanisme D'action
Target of Action
Phthalyl-DL-glutamic Acid, also known as 2-Phthalimidoglutaric Acid, is a derivative of phthalic anhydride It’s known that phthalimide analogs have shown anti-inflammatory and immunomodulatory activities .
Mode of Action
It’s known that phthalimide analogs can suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . This suggests that Phthalyl-DL-glutamic Acid might interact with its targets to modulate inflammatory responses.
Biochemical Pathways
It’s known that phthalimide analogs can inhibit tnf-α and il-1β production by macrophages . These cytokines are part of the inflammatory response, suggesting that Phthalyl-DL-glutamic Acid might affect pathways related to inflammation.
Pharmacokinetics
It’s known that 2-phthalimidoglutaramic acid, a related compound, undergoes hydrolysis to form 2-phthalimidoglutaric acid . This suggests that Phthalyl-DL-glutamic Acid might also undergo similar metabolic transformations.
Result of Action
Phthalimide analogs have shown anti-inflammatory and immunomodulatory activities . This suggests that Phthalyl-DL-glutamic Acid might have similar effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFSKLJNYRHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884264 | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6349-98-0, 2301-52-2 | |
| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6349-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phthalimidoglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006349980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phthalimidoglutaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHTHALOYL-DL-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5DK277925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-phthalimidoglutaric acid formed in the body?
A: 2-Phthalimidoglutaric acid is a product of thalidomide hydrolysis. After thalidomide administration, it undergoes extensive metabolism, breaking down into various hydrolysis products. 2-Phthalimidoglutaric acid represents one of these breakdown products, alongside other compounds like α-(o-carboxybenzamido)glutarimide and 2-phthalimidoglutaramic acid. [, , ]
Q2: Is 2-phthalimidoglutaric acid found in embryos after thalidomide administration to pregnant animals?
A: Yes, research shows that 2-phthalimidoglutaric acid, along with other thalidomide hydrolysis products, can be found in the embryos of pregnant rabbits after oral administration of thalidomide. This suggests that these compounds can cross the placental barrier and potentially exert effects on the developing embryo. [, ]
Q3: Does 2-phthalimidoglutaric acid contribute to thalidomide's teratogenic effects?
A: While the exact mechanism of thalidomide teratogenicity remains unclear, evidence suggests that 2-phthalimidoglutaric acid, alongside thalidomide itself and other hydrolysis products, might play a role. In rabbit embryo culture, 2-phthalimidoglutaric acid demonstrated embryopathic effects similar to thalidomide, including reduced limb bud growth and disrupted otic vesicle formation. []
Q4: What are the potential mechanisms by which 2-phthalimidoglutaric acid might exert embryopathic effects?
A: Research suggests a potential role of prostaglandin H synthase (PHS) and reactive oxygen species (ROS) in the embryopathic effects of 2-phthalimidoglutaric acid. Similar to thalidomide, it was found to increase oxidative DNA damage in rabbit embryos, measured by 8-oxoguanine levels. Co-treatment with PHS inhibitors mitigated both the DNA damage and the embryopathies, indicating a potential mechanism involving PHS-dependent ROS generation. []
Q5: Do all species exhibit the same sensitivity to 2-phthalimidoglutaric acid's potential embryopathic effects?
A: Research suggests species-specific differences in susceptibility. While 2-phthalimidoglutaric acid exhibited embryopathic effects in rabbit embryo culture, studies on CD-1 mice, a strain typically resistant to thalidomide, showed resistance to embryopathies induced by 2-phthalimidoglutaric acid as well. This highlights the complexity of thalidomide's teratogenic effects and underscores the role of species-specific factors in mediating susceptibility. [, ]
Q6: What analytical methods are used to study the metabolism and presence of 2-phthalimidoglutaric acid?
A: Researchers utilize radiolabeling techniques to track the fate of thalidomide and its hydrolysis products. Studies often involve administering radiolabeled ([14C]) thalidomide to pregnant animals and then analyzing the urine, feces, plasma, and embryonic tissues for the presence of radioactive metabolites, including 2-phthalimidoglutaric acid. This allows for the quantification and characterization of the various metabolic products. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate](/img/structure/B1594482.png)
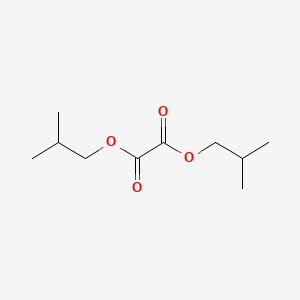
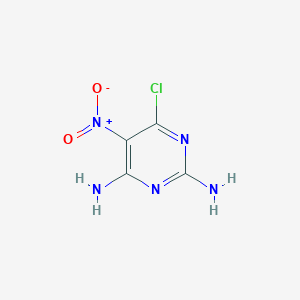


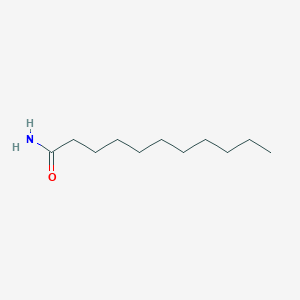
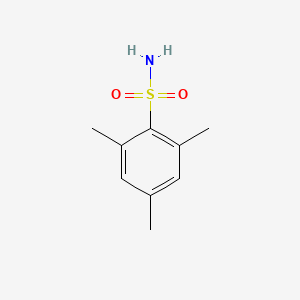



![[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B1594499.png)
